2-(N,N-Dimethylamino)-6-iodopyrazine

Descripción general

Descripción

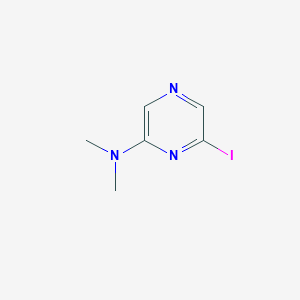

2-(N,N-Dimethylamino)-6-iodopyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a dimethylamino group at the 2-position and an iodine atom at the 6-position of the pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-6-iodopyrazine typically involves the iodination of 2-(N,N-Dimethylamino)pyrazine. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(N,N-Dimethylamino)-6-iodopyrazine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(N,N-Dimethylamino)-6-azidopyrazine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-(N,N-Dimethylamino)-6-phenylpyrazine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C7H8N2I

- Molecular Weight : 232.06 g/mol

- Structural Features : The compound consists of a pyrazine ring substituted with a dimethylamino group and an iodine atom, which influences its reactivity and biological properties.

Medicinal Chemistry

2-(N,N-Dimethylamino)-6-iodopyrazine serves as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their potential in treating neurological disorders, particularly as imaging agents for β-amyloid plaques associated with Alzheimer's disease. Additionally, related iodopyrazine compounds have shown promising anti-inflammatory and anticancer properties, although specific data on this compound's biological effects remain limited .

Case Study: Imaging Agents for Alzheimer's Disease

Research indicates that derivatives of iodopyrazines can be utilized as imaging agents to detect β-amyloid plaques in the brain. These compounds help in the early diagnosis of Alzheimer's disease, facilitating timely intervention.

Material Science

The electronic properties of this compound and its derivatives make them suitable candidates for applications in organic electronics and photonic devices. The unique structural attributes allow for exploration in developing new materials with enhanced electronic characteristics.

Potential Applications:

- Organic light-emitting diodes (OLEDs)

- Photovoltaic cells

- Sensors

Chemical Research

In chemical research, this compound is employed in nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions. These reactions are crucial for synthesizing various nitrogen-containing compounds, contributing to the development of new synthetic methodologies.

While direct studies on the biological activity of this compound are sparse, its structural similarities to other biologically active compounds suggest potential therapeutic uses. For instance, certain derivatives have been identified as allosteric inhibitors of viral proteases, indicating possible antiviral applications against flaviviruses such as Zika and dengue .

A study highlighted that similar pyrazine compounds exhibited significant antiviral activity with IC50 values as low as 130 nM against Zika virus protease, opening avenues for further exploration of this compound in antiviral drug development .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Precursor for biologically active molecules targeting neurological disorders | Imaging agents for Alzheimer's disease |

| Material Science | Potential use in organic electronics and photonic devices | OLEDs, photovoltaic cells |

| Chemical Research | Utilized in nucleophilic substitution and cross-coupling reactions | Palladium-catalyzed reactions |

| Biological Activity | Potential antiviral properties | Inhibitors of Zika virus protease |

Mecanismo De Acción

The mechanism by which 2-(N,N-Dimethylamino)-6-iodopyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(N,N-Dimethylamino)pyrazine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

2-(N,N-Dimethylamino)-6-bromopyrazine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

2-(N,N-Dimethylamino)-6-chloropyrazine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.

Uniqueness

2-(N,N-Dimethylamino)-6-iodopyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it more suitable for certain applications, such as in cross-coupling reactions and as a halogen bond donor in medicinal chemistry.

Actividad Biológica

2-(N,N-Dimethylamino)-6-iodopyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 125060-66-4

- Molecular Formula: C7H9N3I

- Molecular Weight: 258.07 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antiviral agents. The compound has been studied for its effects on various viruses, including Zika and dengue viruses.

The biological activity of this compound is primarily attributed to its interaction with viral proteases. Inhibition of these enzymes can disrupt the viral replication cycle, making this compound a potential candidate for antiviral drug development.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the pyrazine core can significantly influence the biological activity of derivatives. For instance, the introduction of different substituents on the pyrazine ring alters the potency against specific viral targets.

Key Findings from Research

-

Antiviral Activity:

- Compounds derived from pyrazine structures have been identified as potent inhibitors of Zika virus protease with IC50 values ranging from 130 nM to several micromolar concentrations depending on the specific structural modifications .

- A notable compound in this series demonstrated effective inhibition of Zika virus replication in vitro and in vivo, highlighting the potential for therapeutic applications .

- Comparative Analysis:

Study 1: Antiviral Efficacy Against Zika Virus

A study conducted by researchers focused on a series of pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant antiviral activity against Zika virus protease, with an IC50 value of approximately 0.39 μM when optimized with specific substituents .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 0.39 | Potent inhibitor |

| Compound A | 1.62 | Moderate inhibitor |

| Compound B | >10 | Inactive |

Study 2: Broader Spectrum Activity

Another investigation assessed the effectiveness of various pyrazine derivatives against multiple flaviviruses, including dengue and West Nile viruses. The findings suggested that modifications to the N,N-dimethylamino group could enhance selectivity and potency across different viral targets .

Propiedades

IUPAC Name |

6-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQSWJTVMYKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577954 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125060-66-4 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.